N,2-dimethyl-1H-pyrrole-3-carboxamide
Description
N,2-Dimethyl-1H-pyrrole-3-carboxamide is a pyrrole-derived carboxamide featuring methyl substituents at the 2-position of the pyrrole ring and the amide nitrogen. Pyrrole carboxamides are of significant interest in medicinal and synthetic chemistry due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,2-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-6(3-4-9-5)7(10)8-2/h3-4,9H,1-2H3,(H,8,10) |
InChI Key |
YRAPFGHWNOGSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-1H-pyrrole-3-carboxamide typically involves the reaction of 2,4-dimethylpyrrole with an appropriate carboxylating agent. One common method is the condensation of 2,4-dimethylpyrrole with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyrrolidine . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N,2-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activity, including antimicrobial and enzyme inhibitory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Compound A : 5-(5-chloro-2-{(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl}phenyl)-N-(4-hydroxyphenyl)-N-[(3-methoxy-2-methylphenyl)methyl]-1,2-dimethyl-1H-pyrrole-3-carboxamide
- Key Features: This analog incorporates a complex dihydroisoquinoline-morpholine scaffold and a substituted phenyl group, enhancing its interaction with Bcl-2 (B-cell lymphoma 2) proteins.
- Activity : Demonstrates potent antitumor activity as a Bcl-2 inhibitor, highlighting the importance of bulky substituents in modulating protein-binding affinity .
Compound B : N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-1,2-dimethyl-1H-pyrrole-3-carboxamide (113p)
Compound C : N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (28)
- Application: Functions as a ribonuclease modulator, with the diethylaminoethyl group enhancing cellular permeability .
- Synthesis : Synthesized via EDC/HOBt-mediated amide coupling, a common strategy for pyrrole carboxamides .
Compound D : N-Nitro-1H-pyrrole-2-carboxamide
- Structural Analysis: The nitro group elongates the N–C bond (1.404 Å vs. 1.334 Å in non-nitrated analogs), altering electronic distribution and hydrogen-bonding capacity .
- Crystal Packing : Forms 1D supramolecular chains via N–H⋯O and C–H⋯O interactions, a feature critical for solid-state stability .
Key Data Comparison
*Calculated based on molecular formula C₈H₁₂N₂O.
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity of the pyrrole ring, enhancing reactivity in nucleophilic substitutions .
- Bulky Substituents (e.g., benzyl-triazole) : Improve target selectivity but may reduce solubility .
- Polar Groups (e.g., morpholine) : Enhance water solubility and pharmacokinetic profiles, as seen in Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
